molecular formula C6H5F3N2O B146000 4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine CAS No. 133307-16-1

4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine

Cat. No. B146000
M. Wt: 178.11 g/mol
InChI Key: SILVMDCMZCUWFP-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine is a chemical compound with the molecular formula C6H5F3N2O. It has a molecular weight of 178.11 . The compound is white to yellow in solid form . The IUPAC name for this compound is 5-methyl-6-(trifluoromethyl)-4-pyrimidinol .


Molecular Structure Analysis

The InChI code for 4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine is 1S/C6H5F3N2O/c1-3-4(6(7,8)9)10-2-11-5(3)12/h2H,1H3,(H,10,11,12) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine is a white to yellow solid . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Anticancer Applications

Research has shown that triazolopyrimidines, which could be synthesized from precursors like 4-hydroxy-5-methyl-6-trifluoromethylpyrimidine, act as potent anticancer agents. They exhibit a unique mechanism of tubulin inhibition, promoting tubulin polymerization in vitro without binding competitively with paclitaxel and overcoming resistance associated with multidrug resistance transporter proteins. These compounds have demonstrated the ability to inhibit tumor growth in mouse xenograft models, indicating their potential in cancer therapy (Zhang et al., 2007).

Antiviral Activity

Studies on 6-Hydroxypyrimidines substituted at different positions have revealed their potential in inhibiting the replication of various viruses, including herpes simplex virus, cytomegalovirus, and HIV. Specifically, compounds derived from 2,4-diamino- and 2-amino-4-hydroxy-6-hydroxypyrimidines showed pronounced antiviral activity against these viruses, highlighting the potential for developing new antiviral drugs (Holý et al., 2002).

Synthesis of Novel Compounds

Research into the synthesis of novel compounds utilizing 4-hydroxy-5-methyl-6-trifluoromethylpyrimidine as a precursor has led to the development of various heterocyclic compounds with potential biological activity. For example, a study on the synthesis of 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines using green chemistry techniques demonstrated the potential for creating multifunctional molecules with antimicrobial activity (Gupta et al., 2014).

Safety And Hazards

The safety data sheet (MSDS) for 4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine can provide detailed information about its safety and hazards . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

5-methyl-4-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c1-3-4(6(7,8)9)10-2-11-5(3)12/h2H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILVMDCMZCUWFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CNC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599839
Record name 5-Methyl-6-(trifluoromethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine

CAS RN

133307-16-1
Record name 5-Methyl-6-(trifluoromethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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